2-((4-Chlorophenyl)ethynyl)benzaldehyde
Overview
Description
2-((4-Chlorophenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H9ClO . It has a molecular weight of 240.69 . The compound appears as a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 2-((4-Chlorophenyl)ethynyl)benzaldehyde is 1S/C15H9ClO/c16-15-9-6-12 (7-10-15)5-8-13-3-1-2-4-14 (13)11-17/h1-4,6-7,9-11H . This indicates the presence of a chlorine atom, an ethynyl group, and a benzaldehyde group in the molecular structure.Physical And Chemical Properties Analysis
2-((4-Chlorophenyl)ethynyl)benzaldehyde has a molecular weight of 240.69 . It has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is 393.5±27.0 °C at 760 mmHg . The compound appears as a light-yellow to yellow powder or crystals .Scientific Research Applications
Use in the Synthesis of Biologically Active Intermediates
Specific Scientific Field
Summary of the Application
“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is an important intermediate for the synthesis of many biologically active intermediates of anticancer drugs .
Methods of Application or Experimental Procedures
A rapid and high-efficiency synthetic method for compound 1a-1b was established. Compound 1a-1b was synthesized from 2-chloronicotinic acid and 4-substituted anilines through three steps including nucleophilic substitution, reduction, and oxidation reaction .
Results or Outcomes
The total yield of the three steps was 59.49% .
Use in the Synthesis of 3-Substituted 1H-Dibenzo[e,g]indazoles
Specific Scientific Field
Summary of the Application
“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in a two-step, one-pot synthesis of 3-substituted 1H-dibenzo[e,g]indazoles .
Methods of Application or Experimental Procedures
The synthesis involves a LiOtBu-promoted intramolecular 1,3-dipolar cyclization of 2′-alkynyl-biaryl-2-aldehyde N-tosylhydrazones .
Results or Outcomes
The synthesis results in 3-substituted 1H-dibenzo[e,g]indazoles in good to high yields .
Use in the Synthesis of Thiazoles
Specific Scientific Field
Summary of the Application
“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in the synthesis of thiazoles, which are found in many potent biologically active compounds .
Methods of Application or Experimental Procedures
Thiazoles are synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .
Results or Outcomes
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Use in the Synthesis of Sulfur Drugs
Summary of the Application
“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in the synthesis of sulfur drugs .
Methods of Application or Experimental Procedures
Sulfur drugs are synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .
Results or Outcomes
Sulfur drugs are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug) .
Use in the Synthesis of Biocides
Specific Scientific Field
Summary of the Application
“2-((4-Chlorophenyl)ethynyl)benzaldehyde” is used in the synthesis of biocides .
Methods of Application or Experimental Procedures
Biocides are synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .
Results or Outcomes
Biocides are found in many potent biologically active compounds .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P338, and P351 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIDONJUXEQLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)ethynyl)benzaldehyde |
Citations
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